molecular formula C6H10N4O B020741 4-amino-N,1-dimethyl-1H-imidazole-5-carboxamide CAS No. 858221-03-1

4-amino-N,1-dimethyl-1H-imidazole-5-carboxamide

Cat. No. B020741
CAS RN: 858221-03-1
M. Wt: 154.17 g/mol
InChI Key: ZKLBVKAZENBDRQ-UHFFFAOYSA-N
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Description

“4-amino-N,1-dimethyl-1H-imidazole-5-carboxamide” is a compound with the CAS Number: 360-97-4 . It is also known as 4-amino-1H-imidazole-5-carboxamide . The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . One of the recent advances in the synthesis of imidazoles is the nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .


Molecular Structure Analysis

The molecular weight of “4-amino-N,1-dimethyl-1H-imidazole-5-carboxamide” is 126.12 . The InChI Code is 1S/C4H6N4O/c5-3-2 (4 (6)9)7-1-8-3/h1H,5H2, (H2,6,9) (H,7,8) .


Physical And Chemical Properties Analysis

The compound has a melting point of 164-170 . It is a powder in physical form .

Scientific Research Applications

Pharmaceutical Applications

4-amino-N,1-dimethyl-1H-imidazole-5-carboxamide: is a versatile compound in pharmaceutical research due to its imidazole ring, a crucial component in many drugs. It exhibits a range of biological activities and is used in the development of medications for various diseases. For instance, imidazole derivatives have shown promise as antibacterial, antifungal, and antiviral agents. They are also explored for their potential in cancer therapy, particularly in targeted drug delivery systems that aim to minimize side effects and improve efficacy .

Agrochemical Research

In agrochemicals, imidazole compounds are integral in creating pesticides and herbicides. Their ability to interfere with the biological pathways of pests and weeds makes them effective in protecting crops. Research is ongoing to develop new imidazole-based compounds that are more environmentally friendly and have lower toxicity to non-target organisms .

Material Science

Imidazole derivatives are used in material science for the synthesis of functional materials. These materials have applications in various industries, including electronics, where they are used in the production of conductive polymers and as components in solar cells. The imidazole ring contributes to the stability and conductive properties of these materials .

Catalysis

The imidazole ring is a key structure in catalysts used in organic synthesis. It can act as a ligand in metal-catalyzed reactions or as an organocatalyst. These catalysts are crucial for developing new synthetic routes and are widely used in the pharmaceutical and chemical industries to create complex molecules efficiently .

Dye Synthesis

Imidazole compounds are also significant in the synthesis of dyes, particularly for solar cells. They can be used to create dyes that absorb sunlight and convert it into electricity. Research is focused on improving the efficiency of these dyes to increase the viability of solar energy as a renewable resource .

Optical Applications

Due to their unique electronic properties, imidazole derivatives are researched for their use in optical applications. This includes the development of new imaging agents for medical diagnostics and the creation of organic light-emitting diodes (OLEDs) for displays and lighting .

Biochemistry

In biochemistry, imidazole derivatives are studied for their role in biological systems. They are analogs of DNA bases and can be used to study DNA replication and repair mechanisms. This research has implications for understanding genetic diseases and developing gene therapies .

Analytical Chemistry

Imidazole derivatives are used as reagents and standards in analytical chemistry. They are essential in developing assays to detect and quantify biological molecules, which is crucial for diagnostic tests and quality control in the pharmaceutical industry .

Safety and Hazards

The compound may cause serious eye irritation and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-amino-N,3-dimethylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-8-6(11)4-5(7)9-3-10(4)2/h3H,7H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLBVKAZENBDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325647
Record name 4-Amino-N,1-dimethyl-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N,1-dimethyl-1H-imidazole-5-carboxamide

CAS RN

858221-03-1
Record name 4-Amino-N,1-dimethyl-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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